molecular formula C32H37N3O4 B11979276 diisobutyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diisobutyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11979276
M. Wt: 527.7 g/mol
InChI Key: RXPUELZMAQPOJC-UHFFFAOYSA-N
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Description

Diisobutyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and a pyridine ring, both of which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisobutyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with diisobutyl malonate under basic conditions, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of diisobutyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The pyrazole and pyridine rings in the compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisobutyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C32H37N3O4

Molecular Weight

527.7 g/mol

IUPAC Name

bis(2-methylpropyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C32H37N3O4/c1-20(2)18-38-31(36)27-22(5)33-23(6)28(32(37)39-19-21(3)4)29(27)26-17-35(25-15-11-8-12-16-25)34-30(26)24-13-9-7-10-14-24/h7-17,20-21,29,33H,18-19H2,1-6H3

InChI Key

RXPUELZMAQPOJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC(C)C

Origin of Product

United States

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